(1R,3S)-3-[(5-cyanopyridin-2-yl)amino]cyclopentane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,3S)-3-[(5-cyanopyridin-2-yl)amino]cyclopentane-1-carboxylic acid is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as CPCCOEt and belongs to the class of cyclopentane carboxylic acids. It has been found to have several interesting properties that make it useful for various research purposes.
Mécanisme D'action
The mechanism of action of (1R,3S)-3-[(5-cyanopyridin-2-yl)amino]cyclopentane-1-carboxylic acid involves the selective inhibition of the mGluR1 receptor. This receptor is a G protein-coupled receptor that is coupled to the Gq protein. The binding of glutamate to this receptor activates the Gq protein, which in turn activates various downstream signaling pathways. The inhibition of this receptor by CPCCOEt results in the suppression of these signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (1R,3S)-3-[(5-cyanopyridin-2-yl)amino]cyclopentane-1-carboxylic acid have been studied in various in vitro and in vivo models. It has been found to suppress the activity of mGluR1 in a dose-dependent manner. This suppression results in the inhibition of various downstream signaling pathways, including the activation of phospholipase C and the release of intracellular calcium. These effects have potential therapeutic applications in the treatment of various neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (1R,3S)-3-[(5-cyanopyridin-2-yl)amino]cyclopentane-1-carboxylic acid in lab experiments is its selectivity for the mGluR1 receptor. This selectivity allows for the specific inhibition of this receptor without affecting other receptors or signaling pathways. However, one of the limitations of using this compound is its relatively low potency. Higher concentrations of this compound are required to achieve the desired effects, which can limit its usefulness in certain experiments.
Orientations Futures
There are several future directions for the study of (1R,3S)-3-[(5-cyanopyridin-2-yl)amino]cyclopentane-1-carboxylic acid. One potential direction is the development of more potent analogs of this compound that can achieve the desired effects at lower concentrations. Another direction is the exploration of its potential therapeutic applications in the treatment of various neurological disorders, such as chronic pain and epilepsy. Further studies are also needed to elucidate the precise mechanisms of action of this compound and its effects on downstream signaling pathways.
Méthodes De Synthèse
The synthesis of (1R,3S)-3-[(5-cyanopyridin-2-yl)amino]cyclopentane-1-carboxylic acid involves the reaction of 5-cyanopyridine-2-carboxylic acid with cyclopentadiene and subsequent reduction of the resulting cyclopentene with lithium aluminum hydride. The final product is obtained by esterification with ethanol.
Applications De Recherche Scientifique
(1R,3S)-3-[(5-cyanopyridin-2-yl)amino]cyclopentane-1-carboxylic acid has been studied for its potential applications in scientific research. It has been found to be a selective antagonist for the metabotropic glutamate receptor subtype 1 (mGluR1). This receptor is involved in several physiological processes, including synaptic plasticity and pain perception. The selective inhibition of this receptor has potential therapeutic applications in the treatment of various neurological disorders.
Propriétés
IUPAC Name |
(1R,3S)-3-[(5-cyanopyridin-2-yl)amino]cyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c13-6-8-1-4-11(14-7-8)15-10-3-2-9(5-10)12(16)17/h1,4,7,9-10H,2-3,5H2,(H,14,15)(H,16,17)/t9-,10+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUELMANVPWQZBG-ZJUUUORDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C(=O)O)NC2=NC=C(C=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@@H]1C(=O)O)NC2=NC=C(C=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,3S)-3-[(5-cyanopyridin-2-yl)amino]cyclopentane-1-carboxylic acid |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.